

PFI-1 dihydroquinazoline-2-one scaffold

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Compound Focus: Pfi-1

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Core Structure and Mechanism of Action

PFI-1 is based on a **dihydroquinazoline-2-one scaffold** and functions as a **highly selective acetyl-lysine (KAc) mimetic** [1] [2]. Its primary mechanism is to competitively block the interaction between BET proteins (BRD2, BRD3, BRD4, BRDT) and acetylated histone tails, thereby disrupting the recruitment of these transcriptional regulators to chromatin [1] [2].

The binding is characterized by the dihydroquinazoline-2-one core forming key hydrogen bonds with the conserved asparagine (Asn) residue in the KAc binding site of the bromodomain [3]. Co-crystal structures confirm that **PFI-1** efficiently occupies the KAc binding pocket in BRD2 and BRD4 [1] [2].

Quantitative Binding and Selectivity Data

The table below summarizes key affinity and potency measurements for **PFI-1**.

Target	Assay Type	Value	Citation
BRD4(1) (1st Bromodomain)	AlphaScreen (IC ₅₀)	220 nM	[1] [4]
BRD2(2) (2nd Bromodomain)	AlphaScreen (IC ₅₀)	98 nM	[1] [4]
BRD4(1)	Isothermal Titration Calorimetry (K _D)	47.4 ± 2.5 nM	[2]

Target	Assay Type	Value	Citation
BRD4(2)	Isothermal Titration Calorimetry (K_D)	194.9 ± 6 nM	[2]
CREBBP (Off-target)	Isothermal Titration Calorimetry (K_D)	49.5 μ M	[5]

PFI-1 demonstrates excellent selectivity for BET bromodomains. Profiling against other bromodomains revealed minimal binding, with a selectivity of **over 350-fold for BET bromodomains compared to CREBBP** [5]. Additionally, **PFI-1** showed less than 20% inhibition at 1 μ M against a panel of 50 kinases, confirming its clean off-target profile [5].

Key Experimental Protocols

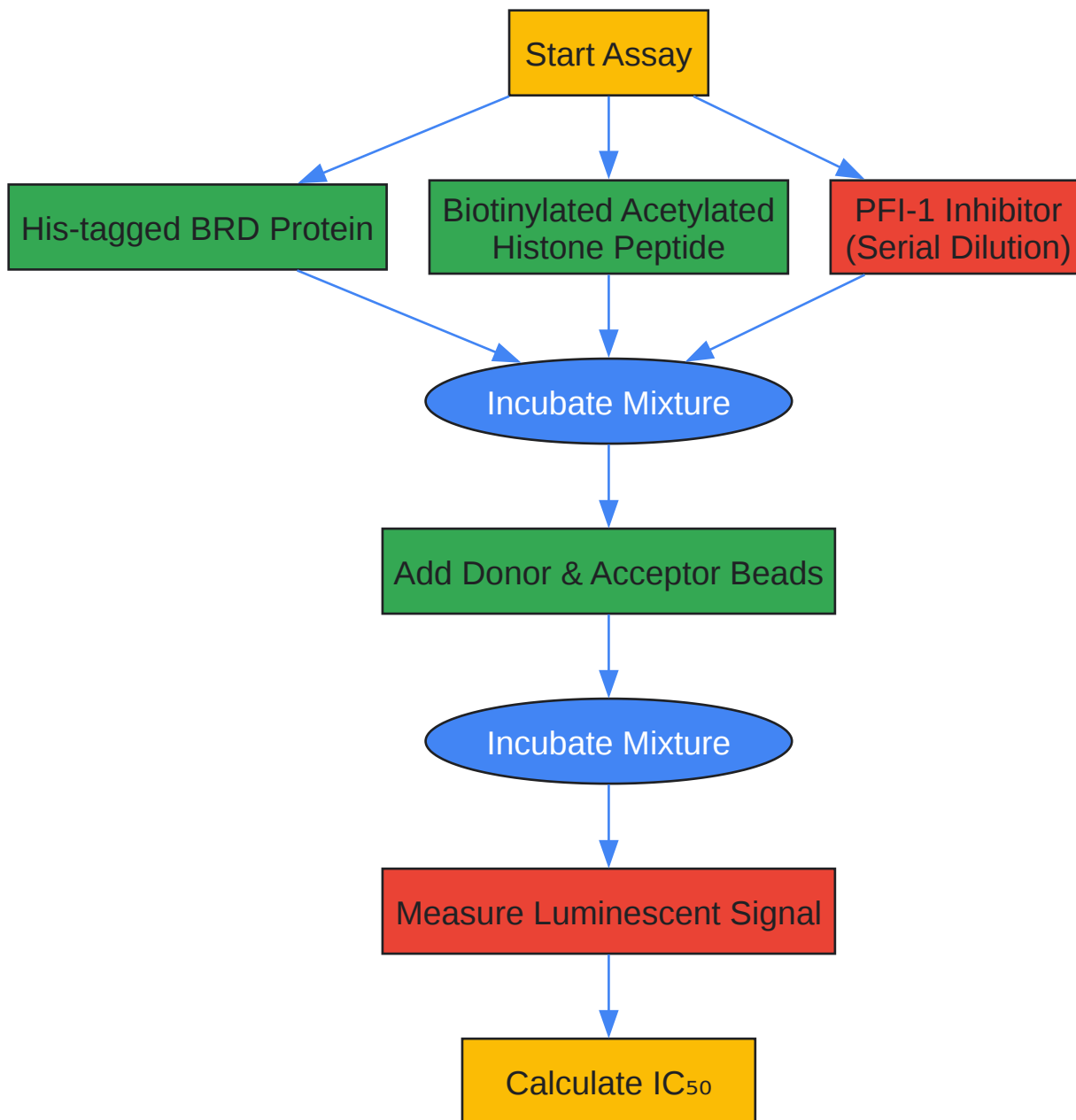
To help you utilize **PFI-1** in a research setting, here are the core methodologies for assessing its biological activity, based on the foundational publications.

In Vitro Binding Assay (AlphaScreen)

The AlphaScreen is a common homogeneous assay used to quantify the ability of **PFI-1** to disrupt the interaction between BET bromodomains and acetylated histone peptides [5].

- **Principle:** A competitive assay where the test inhibitor displaces a biotinylated acetylated histone peptide from a His-tagged bromodomain protein, preventing the formation of a luminescent signal.
- **Workflow:**
 - **Incubation:** Mix His-tagged BRD protein (e.g., 50 nM) with a serial dilution of **PFI-1**.
 - **Peptide Addition:** Add biotinylated tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) at an equimolar concentration to the protein.
 - **Bead Addition & Signal Detection:** Introduce Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads. After incubation, measure the signal using an AlphaScreen-compatible plate reader.
 - **Data Analysis:** Plot signal versus inhibitor concentration to calculate the IC_{50} value [5].

The following diagram illustrates the logical workflow of this assay:



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Cellular Antiproliferative and Apoptosis Assay

PFI-1 exhibits potent effects in cellular models, particularly in hematological cancers.

- **Cell Lines:** Human leukemic cell lines (e.g., MV4-11) and others like NET cell lines (Bon-1, H727, H720) are commonly used [2] [4].
- **Procedure:**

- **Cell Plating:** Plate cells in 96-well plates at a standardized density (e.g., 5×10^3 cells/well).
- **Compound Treatment:** Treat cells with **PFI-1** across a range of concentrations (e.g., 2-fold or 4-fold serial dilutions) for a defined period (e.g., 5 days).
- **Viability Readout:** Measure cell viability using assays like **CellTiter-Glo**, which quantifies ATP as a marker of metabolically active cells.
- **Downstream Analysis:** For mechanistic studies, treat sensitive cell lines with **PFI-1** and analyze via:
 - **Western Blot:** Detect downregulation of oncoproteins (c-MYC, Aurora B) and cleavage of caspase-3 for apoptosis.
 - **Flow Cytometry:** Assess cell cycle arrest (e.g., G1 phase) and induction of apoptosis [2] [6].

Research Applications and Recent Developments

PFI-1 has been instrumental in validating BET proteins as therapeutic targets and continues to inspire new research.

- **Functional Insights:** Studies using **PFI-1** have shown it induces **G1 cell cycle arrest**, **downregulates key oncogenes like MYC**, and **promotes apoptosis and differentiation** in leukemic cells [2]. It also leads to the downregulation of **Aurora B kinase**, offering an alternative way to target this important oncology target [2].
- **Therapeutic Potential:** Recent studies demonstrate that **PFI-1**, alone or in combination with other BET inhibitors like CPI-203, suppresses the viability and induces apoptosis in **follicular lymphoma cells** by impeding the DVL2/GSK3 β / β -catenin signaling axis [6].
- **Scaffold for Innovation:** The dihydroquinazoline-2-one core of **PFI-1** is recognized as a privileged structure. Researchers are actively designing new derivatives using **solid-phase synthesis** techniques to create libraries of compounds for screening, aiming to improve potency and pharmacological properties [7] [3]. This scaffold is also used in the design of dual inhibitors and novel chemotypes like **indole-2-one derivatives** [3] [8].

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